5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a chloro-propoxy group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is usually a substituted isoquinoline derivative.
Alkylation: The isoquinoline derivative is then alkylated using 3-chloropropyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Cyclization: The alkylated product undergoes cyclization to form the isoquinolinone core. This step may involve the use of a cyclizing agent such as phosphorus oxychloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinolinone core to dihydroisoquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
- 1-[4-(3-chloro-propoxy)-phenyl]-ethanone
- 3-[3-(3-chloro-propoxy)propoxy]propanoyl chloride
Uniqueness
5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific isoquinolinone core structure and the presence of the chloro-propoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-(3-chloropropoxy)-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-6-2-8-16-11-4-1-3-10-9(11)5-7-14-12(10)15/h1,3-4H,2,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUKBECTHHFBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454354 | |
Record name | 5-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129075-87-2 | |
Record name | 5-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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